6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Membrane permeability Physicochemical property

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 41648-17-3) is a fully synthetic, small-molecule pyrimidine-2,4(1H,3H)-dione derivative with a molecular formula of C14H17N3O2 and a molecular weight of 259.30 g/mol. It is a member of the 6-aminopyrimidine-2,4-dione class and is characterized by a 3,4-dimethylphenyl N-methyl substituent at the 6-position and a methyl group at the 3-position.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 41648-17-3
Cat. No. B14654573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS41648-17-3
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(C)C2=CC(=O)N(C(=O)N2)C)C
InChIInChI=1S/C14H17N3O2/c1-9-5-6-11(7-10(9)2)16(3)12-8-13(18)17(4)14(19)15-12/h5-8H,1-4H3,(H,15,19)
InChIKeyOCHCGASNUIURLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 41648-17-3): A Substituted Pyrimidinedione with Documented Physicochemical Identity


6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 41648-17-3) is a fully synthetic, small-molecule pyrimidine-2,4(1H,3H)-dione derivative with a molecular formula of C14H17N3O2 and a molecular weight of 259.30 g/mol. It is a member of the 6-aminopyrimidine-2,4-dione class and is characterized by a 3,4-dimethylphenyl N-methyl substituent at the 6-position and a methyl group at the 3-position. Key physicochemical parameters catalogued for this compound include a density of 1.212 g/cm³, a polar surface area (PSA) of 58.10 Ų, and a calculated LogP of 1.4583 . The compound has been referenced in the patent literature for pyrimidine-based G protein-coupled receptor kinase inhibitors, indicating its relevance in kinase-targeted research [1].

Why 6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Freely Replaced by Other 6-Aminopyrimidinediones


Even subtle modifications to the 6-aminoaryl substituent on the pyrimidine-2,4-dione scaffold produce measurable changes in lipophilicity and electronic surface properties that directly affect molecular recognition. The N-methyl, 3,4-dimethylphenyl motif present in this compound yields a specific LogP (1.46) and PSA (58.1 Ų) that can differ substantially from analogs bearing a secondary amine (N-H instead of N-CH3) or differently substituted phenyl rings. These physicochemical shifts alter membrane permeability, protein binding, and off-target liability, making one-for-one substitution unreliable without requalification of the entire experimental system.

Quantitative Differentiation of 6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione from Closest Structural Analogs


Lipophilicity Advantage Relative to the Secondary Amine Analog (CAS 41648-10-6)

The tertiary amine (N-methyl) substitution on the target compound results in a calculated LogP of 1.46, compared to a predicted LogP of approximately 1.0–1.2 for the secondary amine analog 6-((3,4-dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 41648-10-6) . This 0.3–0.5 log unit increase corresponds to an approximately 2–3 fold higher octanol-water partition coefficient, indicating enhanced passive membrane permeability.

Lipophilicity Membrane permeability Physicochemical property

GRK5 Inhibitory Activity: Potency and Selectivity Profile Over GRK1

In the patent-defined series of pyrimidinedione GRK inhibitors, the compound designated as Example 39.0 (CHEMBL3672039, corresponding to this compound) shows a GRK5 IC50 of approximately 5.4 μM while displaying no significant inhibition of GRK1 (>100 μM) [1]. This selectivity window of >18-fold for GRK5 over GRK1 is critical for applications where GRK1 (rhodopsin kinase) sparing is required. Comparable analogs in the same patent show either weaker GRK5 inhibition or reduced selectivity.

G protein-coupled receptor kinase GRK5 kinase selectivity IC50

Low Molecular PSA Supports Central Nervous System Penetration Potential

The target compound has a calculated polar surface area (PSA) of 58.1 Ų . This value falls well below the empirically derived threshold of 90 Ų commonly associated with favorable CNS penetration. Many close 6-arylaminopyrimidinedione analogs bearing additional hydrogen-bond donors (e.g., hydroxyl or carboxyl groups) exhibit PSA values exceeding 90 Ų, which limits their ability to cross the blood-brain barrier.

Polar surface area CNS penetration blood-brain barrier

High-Value Application Scenarios for 6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione Based on Verified Differentiation


Selective GRK5 Inhibition in Cardiovascular and Metabolic Models

Investigators studying the role of GRK5 in cardiac hypertrophy, insulin signaling, or metabolic disorders should select this compound based on the patent-derived GRK5 IC50 of ~5.4 μM and its selectivity over GRK1 (>18-fold) . This profile reduces confounding effects from GRK1 inhibition, which is particularly important when using cell lines or animal models where visual system integrity (rhodopsin kinase function) must be maintained.

Neuroscience Target Engagement Requiring Brain Penetration

The sub-90 Ų PSA of 58.1 Ų positions this compound as a preferred choice for CNS-active kinase inhibitor studies. In contrast to hydroxy- or carboxy-substituted pyrimidinedione analogs that exhibit PSA values exceeding the CNS-permeability threshold, this compound's lower PSA predicts better passive diffusion across the blood-brain barrier, an essential property for ex vivo or in vivo neuroscience applications.

Intracellular Target Modulation Requiring Enhanced Membrane Permeability

When the experimental design demands robust intracellular kinase engagement, the compound's LogP of 1.46 confers a measurable lipophilicity advantage over secondary amine analogs (estimated LogP 1.0–1.2). This 0.3–0.5 log unit increase translates to a 2–3× higher membrane partition coefficient, making it the rational procurement choice for cell-based phenotypic assays where compound accumulation in the cytosol is rate-limiting.

Lead Optimization Benchmarking in Pyrimidinedione Series

Medicinal chemistry teams optimizing N-substituted pyrimidinedione analogs can use this compound as a quantitative reference point for structure-property relationship (SPR) studies. Its well-characterized density (1.212 g/cm³), LogP (1.46), and PSA (58.1 Ų) provide a reproducible baseline against which to measure the physicochemical impact of scaffold modifications, guiding iterative synthesis decisions.

Quote Request

Request a Quote for 6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.